3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride
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Overview
Description
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is an organic compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-aminophenol with N,N-dimethylaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or ether groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: An organic compound with similar amine and phenol functional groups.
6-(2-Aminophenoxy)-1,2-benzothiazol-3-amine dihydrochloride: A compound with a similar structure but different functional groups
Uniqueness
3-(2-aminophenoxy)-N,N-dimethylaniline dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H18Cl2N2O |
---|---|
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2-[3-(dimethylamino)phenoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C14H16N2O.2ClH/c1-16(2)11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)15;;/h3-10H,15H2,1-2H3;2*1H |
InChI Key |
ZDGSAOKMLDHABC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=CC=C2N.Cl.Cl |
Origin of Product |
United States |
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